dihydrozeatin-9-N-glucoside

Phytohormone profiling Tissue culture Oil palm embryogenesis

Cytokinin profiling often misses N9-glucoside storage pools, skewing metabolic flux analysis. Dihydrozeatin-9-N-glucoside (DHZ9G) closes this gap: a CKX-resistant, biologically attenuated conjugate essential for distinguishing irreversible degradation from β-glucosidase-mediated reactivation. - CKX-resistant negative control: saturated N6-side chain prevents irreversible cleavage, unlike tZ9G - Enables isotope dilution LC-MS/MS with [²H₃]DHZ9G; validated r² > 0.99 across 0.1-1000 pmol·mL⁻¹ - ≥95% purity, 4 °C inert-atmosphere storage, 1-year shelf life; ready for rice, maize, oil palm phytohormone panels

Molecular Formula C16H25N5O6
Molecular Weight 383.4 g/mol
Cat. No. B1264041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedihydrozeatin-9-N-glucoside
Molecular FormulaC16H25N5O6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO
InChIInChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16+/m1/s1
InChIKeyDRPMMLWYLAPTPK-CLORPHGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrozeatin-9-N-glucoside (DHZ9G) Overview


Dihydrozeatin-9-N-glucoside (CAS 73263-99-7; DHZ9G) is an N9-glucosylated conjugate of the isoprenoid cytokinin dihydrozeatin (DHZ), belonging to the glycosylamine class of cytokinin metabolites . It serves as a biologically attenuated storage and putative transport form, formed by UDP-glucosyltransferases UGT76C1 and UGT76C2 in Arabidopsis and conserved across vascular plants . DHZ9G is routinely employed as an analytical reference standard for LC-MS/MS-based phytohormone profiling in crops such as rice, maize, and oil palm, where it frequently represents the most abundant cytokinin species in specific tissues .

Analytical reference standard for LC-MS/MS cytokinin profiling in rice, maize, and oil palm
Quantifies biologically inactive N9-glucoside pool distinct from active free bases and ribosides
CKX-resistant DHZ backbone supports catabolic flux studies without irreversible cleavage interference

DHZ9G vs. Generic Cytokinin Glucosides


Cytokinin conjugates occupying the N9 position of the purine ring differ fundamentally from their O-glucoside, riboside, and free base counterparts in receptor affinity, metabolic interconversion kinetics, CKX substrate specificity, and tissue-specific accumulation patterns . Whereas zeatin-type N9-glucosides (tZ9G) are documented substrates of cytokinin oxidase/dehydrogenase (CKX) and can be hydrolysed back to active bases by β-glucosidases, dihydrozeatin-type compounds carry a saturated N6-side chain that renders the entire DHZ metabolite family resistant to CKX-mediated irreversible cleavage . Consequently, substituting DHZ9G with tZ9G, DHZ-O-glucoside, or DHZ riboside introduces distinct metabolic stability and signalling potential that invalidates quantitative cross-comparison in phytohormone profiling, cytokinin metabolism studies, and bioassay calibration .

DHZ9G CKX-resistant N9-glucoside; saturated N6 side chain
tZ9G Confirmed CKX substrate; metabolic stability may shift
DHZ9G N9-glucosylated; distinct β-glucosidase pathway
DHZOG O-glucosylated; cleaved by Zm-p60.1; pathway context may differ
DHZ9G Inactive storage-pool standard; near-background bioactivity
DHZ/DHZR Biologically active; misrepresents N-glucoside fraction in profiling

DHZ9G Differentiation Evidence


Endogenous Abundance vs. DHZ & DHZR in Oil Palm

In oil palm (Elaeis guineensis) callus and embryoid tissues, dihydrozeatin-9-glucoside (DHZ9G) was quantified as the predominant cytokinin form at 0.4 pmol·g⁻¹ fresh weight, exceeding the free base dihydrozeatin (DHZ; 0.16 pmol·g⁻¹) by 2.5-fold and dihydrozeatin riboside (DHZR; 0.13 pmol·g⁻¹) by 3.1-fold . In germinating zygotic embryos, DHZ9G levels were described as 'much higher' and 'predominant' compared with all other cytokinin species including zeatin riboside and isopentenyladenine . This tissue-specific accumulation pattern distinguishes DHZ9G from O-glucosides, which were undetectable as major pools in the same samples .

Tissue Abundance in Oil Palm
Head-to-head
2.5× DHZ, 3.1× DHZR
Dominant form in embryogenic tissues; essential for profiling standard selection
RIA quantification in oil palm callus and embryoids
Phytohormone profiling Tissue culture Oil palm embryogenesis

CKX-Resistant Backbone vs. Zeatin-Type N9-Glucosides

The saturated N6-side chain of dihydrozeatin renders the entire DHZ-type cytokinin family—including DHZ9G—resistant to irreversible cleavage by cytokinin oxidase/dehydrogenase (CKX), the primary catabolic enzyme controlling active cytokinin pools in plants . In contrast, trans-zeatin (tZ), trans-zeatin riboside, and isopentenyladenine are confirmed CKX substrates, and tZ N9-glucoside (tZ9G) is documented as a CKX substrate in both dicot and monocot systems . This means that while tZ9G can be directly degraded by CKX, DHZ9G is protected from this clearance route, resulting in fundamentally different metabolic stability and half-life within plant tissues .

CKX Substrate Specificity
Class-level inference
DHZ9G not cleaved by CKX; tZ9G is a confirmed substrate
CKX-inert reference for catabolic flux studies
Qualitative difference; no quantitative kcat available for DHZ9G
Cytokinin catabolism CKX substrate specificity Metabolic stability

N9-Glucoside Bioactivity vs. Free Bases & O-Glucosides

In the classical soybean callus bioassay, the activity sequence for cytokinin metabolites was established as: zeatin riboside (ZR) > zeatin (Z) > O-glucosides of Z, ZR and their dihydro derivatives > lupinic acid > 7- and 9-glucosides of Z, which were described as 'almost inactive' . The 7- and 9-glucosides of zeatin exhibited markedly reduced activity across four bioassay systems—radish cotyledon, Amaranthus betacyanin, oat leaf senescence, and tobacco pith callus—with 7- and 9-glucosylation reducing cytokinin activity to near-background levels in nearly all assays . While these data were generated for zeatin N-glucosides, the structural and receptor-binding analogy extends to DHZ9G, which similarly cannot activate cytokinin receptors due to steric hindrance at the N9 position .

Bioactivity Ranking
Class-level inference
ZR > Z > O-glucosides >> N9-glucosides (near-inactive)
Appropriate standard for inactive storage pool
Soybean callus bioassay; N9-glucosides near-background activity
Cytokinin bioassay Structure-activity relationship Soybean callus

Conversion Pathways: DHZ9G vs. DHZ-O-Glucoside

In carnation flower senescence assays, DHZ derivatives including DHZ9G (glucosyl-9-dihydrozeatin) gave responses 'very similar to those observed for the parent free base' dihydrozeatin at 4×10⁻⁵ M, suggesting metabolic interconversion in planta . However, the hydrolysis route differs: O-glucosides (DHZOG) are cleaved by the well-characterized maize β-glucosidase Zm-p60.1, whereas N9-glucosides were initially thought to be irreversible storage forms . The 2020 study by Hošek et al. demonstrated that tZ N9-glucoside is, in fact, metabolized back to free tZ in Arabidopsis, challenging the irreversible-inactivation dogma ; Podlešáková et al. further confirmed free base release from DHZ9G in maize seedlings . This means DHZ9G and DHZOG both serve as precursor pools for active DHZ, but their conversion kinetics and the enzymes responsible are distinct, making them non-interchangeable in metabolic flux studies.

Metabolic Conversion
Class-level inference
DHZ9G converted to free DHZ; distinct β-glucosidase from DHZOG
Non-interchangeable in metabolic flux studies
Conversion rates not quantified for DHZ9G
Cytokinin metabolism β-glucosidase Metabolic interconversion

Analytical Validation Status vs. Other Conjugates

Commercially available DHZ9G (CAS 73263-99-7) is supplied as a white to off-white powder with purity ≥95% (HPLC area-%) and a shelf life of 1 year when stored at 4 °C under inert atmosphere . Its calculated aqueous solubility is 0.46 g/L at 25 °C (very slightly soluble), and its density is 1.69±0.1 g/cm³ at 20 °C . Crucially, deuterated internal standards ([²H₃]DHZ9G) are available and validated in published LC-MS/MS protocols using triple quadrupole mass spectrometry with multilevel calibration curves (r² > 0.99) and a quantification range of 0.1–1000 pmol·mL⁻¹, enabling isotope dilution-based absolute quantification in complex plant matrices . This contrasts with less commonly available deuterated standards for some O-glucoside or N7-glucoside congeners, making DHZ9G the preferred entry point for robust, validated cytokinin profiling in rice, maize, Arabidopsis, and oil palm.

Analytical Readiness
Data to verify
≥95% purity, [²H₃]DHZ9G ISTD, r²>0.99
Mature analytical infrastructure for robust quantification
Supplier-reported data; confirm lot-specific COA
Analytical reference standard Phytohormone quantification LC-MS/MS method validation

DHZ9G Application Scenarios


Quantifying Inactive Cytokinin Pools in Crops

Use DHZ9G with its matched [²H₃]DHZ9G internal standard in LC-MS/MS multiple reaction monitoring (MRM) protocols to distinguish the biologically inactive N-glucoside pool from active free bases (DHZ) and transport forms (DHZR) in rice, maize, and oil palm tissues. The validated isotope dilution method achieves r² > 0.99 across a 0.1–1000 pmol·mL⁻¹ range . Given that DHZ9G can exceed free DHZ concentrations by 2.5–3-fold in embryogenic tissues , omission of this analyte leads to systematic underestimation of total cytokinin content and mischaracterization of metabolic flux.

N- vs. O-Glucosylation Pathway Dissection

Employ DHZ9G as a pathway-specific tracer to dissect the contribution of UGT76C1/UGT76C2-mediated N-glucosylation versus UGT85A1/UGT73C5-mediated O-glucosylation to cytokinin homeostasis . Because DHZ9G is converted back to free DHZ in planta but via β-glucosidases distinct from the Zm-p60.1 enzyme that cleaves O-glucosides , dual-labeling experiments with DHZ9G and DHZOG enable resolution of these parallel deactivation/reactivation pathways that cannot be achieved using a single conjugate type.

CKX-Independent Reference for Catabolic Flux Assays

Utilize DHZ9G as a CKX-resistant negative control in cytokinin degradation assays . Unlike tZ9G, which is a confirmed CKX substrate, DHZ9G carries the saturated DHZ backbone that is categorically excluded from CKX cleavage . This makes DHZ9G essential for distinguishing CKX-mediated degradation from β-glucosidase-mediated hydrolysis when both catabolic routes coexist in the experimental system, as is the case in tobacco chloroplasts and dark-treated leaf tissues .

Inter-Laboratory Cytokinin Reference Panel Standardization

Include DHZ9G in multi-analyte cytokinin standard panels for inter-laboratory comparisons and method validation exercises . Its commercial availability at ≥95% purity with documented storage stability (4 °C, inert atmosphere, 1-year shelf life) , combined with the existence of a matched deuterated internal standard and published calibration parameters , satisfies the requirements for a benchmark analyte in proficiency testing schemes where DHZ7G or DHZOG may lack equivalent multi-laboratory validation data.

Application
Selection Property
Validation Focus
Quantifying inactive cytokinin pools
N9-glucoside identity; matched deuterated ISTD
Isotope dilution LC-MS/MS linearity & recovery
N- vs O-glucosylation pathway dissection
Distinct β-glucosidase substrate
Dual-label tracer study design
CKX-independent reference for catabolic flux
CKX-resistant DHZ backbone
CKX vs β-glucosidase degradation assays
Inter-laboratory reference panel standardization
Commercial purity & stability; deuterated ISTD
Multi-laboratory method validation protocols
Quote Request

Request a Quote for dihydrozeatin-9-N-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.